5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride, with the Chemical Abstracts Service number 1260845-81-5, is a synthetic compound classified as a pyridine derivative. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The molecular formula for this compound is , and it possesses a molecular weight of approximately 269.14 g/mol .
The synthesis of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves a multi-step process that includes the introduction of the fluorine atom, methoxy group, and the pyrrolidine moiety onto the pyridine ring.
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride features a pyridine ring substituted at positions 2, 3, and 5 with a methoxy group, a fluorine atom, and a pyrrolidine group, respectively. The structural representation can be summarized as follows:
The compound's InChI key is MQHRAALDOGEVBC-KLQYNRQASA-N, and its SMILES notation is FC1=CC([C@H]2CCCN2)=C(N=C1)OC.Cl. These notations provide insight into the connectivity and stereochemistry of the molecule .
5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride can participate in various chemical reactions typical for pyridine derivatives:
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic attack pathways and nucleophilic substitution mechanisms, which are essential for predicting reactivity patterns in synthetic applications.
Further pharmacological studies are necessary to elucidate its precise mechanism and therapeutic potential.
5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride has potential applications in:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1